molecular formula C13H10N4O3 B10845495 7-(4-Methoxyphenyl)-2,4-pteridinediol

7-(4-Methoxyphenyl)-2,4-pteridinediol

Cat. No.: B10845495
M. Wt: 270.24 g/mol
InChI Key: LQVUFGDEIPMWPT-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)pteridine-2,4-diol is a chemical compound belonging to the pteridine family Pteridines are bicyclic heterocycles that are widely found in biological systems, particularly in flavin-based redox cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)pteridine-2,4-diol typically involves the construction of the pteridine core followed by the introduction of the 4-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the condensation of a pyrimidine derivative with a suitable aldehyde, followed by cyclization and functional group modifications to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 7-(4-methoxyphenyl)pteridine-2,4-diol are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)pteridine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)pteridine-2,4-diol involves its interaction with molecular targets such as enzymes and redox-active proteins. The compound can participate in electron transfer reactions, influencing various biochemical pathways. Its ability to undergo redox cycling makes it a valuable tool in studying oxidative stress and related cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methoxyphenyl)pteridine-2,4-diol stands out due to its specific redox properties and structural resemblance to natural cofactors. This uniqueness makes it particularly valuable in biochemical and medicinal research, where it can mimic or interfere with natural biological processes .

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

7-(4-methoxyphenyl)-1H-pteridine-2,4-dione

InChI

InChI=1S/C13H10N4O3/c1-20-8-4-2-7(3-5-8)9-6-14-10-11(15-9)16-13(19)17-12(10)18/h2-6H,1H3,(H2,15,16,17,18,19)

InChI Key

LQVUFGDEIPMWPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O

Origin of Product

United States

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